2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives in a suitable medium such as NaOH-DMSO at ambient temperature.
Formation of the 1,2,4-triazole ring: This step involves the cyclization of appropriate hydrazides with suitable reagents under controlled conditions.
Coupling of the heterocycles: The final step involves the coupling of the oxadiazole and triazole rings with the acetamide moiety, often using thiol-based reagents and catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various types of chemical reactions:
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and oxadiazole moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: DMSO, ethanol, methanol
Catalysts: Triethylamine, NaOH
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- N-(4-Acetamido-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
The uniqueness of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H21N7O3S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H21N7O3S/c1-3-15-9-7-8-12-17(15)24-18(31)13-33-22-26-25-21(29(22)16-10-5-4-6-11-16)19-20(23-14(2)30)28-32-27-19/h4-12H,3,13H2,1-2H3,(H,24,31)(H,23,28,30) |
InChI Key |
BWMQGCKLCONYAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NON=C4NC(=O)C |
Origin of Product |
United States |
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